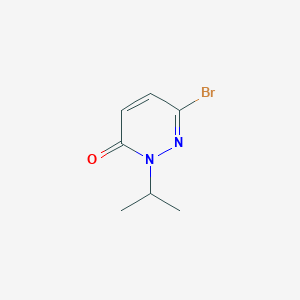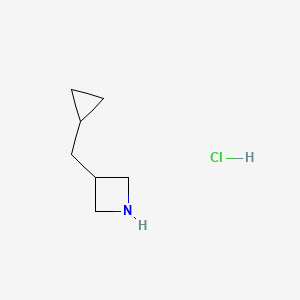
6-Bromo-2-isopropylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-isopropylpyridazin-3(2H)-one (6-BIPP) is a heterocyclic compound belonging to the pyridazinone family. It is an organic compound with a molecular formula of C8H9BrN2O. This compound has been studied for its potential applications in various scientific research fields. It has a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-BIPP.
科学的研究の応用
6-Bromo-2-isopropylpyridazin-3(2H)-one has been studied for its potential applications in various scientific research fields. In organic synthesis, it can be used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, it can be used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In pharmaceuticals, it can be used as an anti-inflammatory agent. In addition, 6-Bromo-2-isopropylpyridazin-3(2H)-one has been studied for its potential applications in the fields of cancer research and neurodegenerative diseases.
作用機序
The mechanism of action of 6-Bromo-2-isopropylpyridazin-3(2H)-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation. 6-Bromo-2-isopropylpyridazin-3(2H)-one is thought to inhibit the activity of COX-2 by binding to its active site, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-2-isopropylpyridazin-3(2H)-one have not yet been fully elucidated. However, it is believed to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, 6-Bromo-2-isopropylpyridazin-3(2H)-one has been shown to have antioxidant, anti-apoptotic, and anti-angiogenic effects. It has also been shown to have protective effects against oxidative stress and mitochondrial dysfunction.
実験室実験の利点と制限
One of the advantages of using 6-Bromo-2-isopropylpyridazin-3(2H)-one in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, 6-Bromo-2-isopropylpyridazin-3(2H)-one is soluble in a variety of organic solvents, making it suitable for use in a wide range of laboratory experiments. However, 6-Bromo-2-isopropylpyridazin-3(2H)-one is also known to be toxic and should be handled with care.
将来の方向性
Given its potential applications in various scientific research fields, there are a number of potential future directions for the research and development of 6-Bromo-2-isopropylpyridazin-3(2H)-one. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in drug design. In addition, further research into its biochemical and physiological effects, as well as its potential toxicity, would be beneficial. Finally, the development of new synthetic methods for the production of 6-Bromo-2-isopropylpyridazin-3(2H)-one could expand its potential applications.
合成法
6-Bromo-2-isopropylpyridazin-3(2H)-one can be synthesized through a variety of methods, including the Barton-McCombie reaction, the Ueno-Stork reaction, and the N-alkylation of pyridazinone. The Barton-McCombie reaction is a direct, one-step process that involves the reaction of an aryl halide with a nucleophile in the presence of a base, such as an alkali metal or an alkoxide. The Ueno-Stork reaction is a two-step process that involves the reaction of an aryl halide with a nucleophile in the presence of a base, followed by the addition of a nucleophile to the product. The N-alkylation of pyridazinone involves the reaction of a pyridazinone with an alkyl halide in the presence of a base.
特性
IUPAC Name |
6-bromo-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)4-3-6(8)9-10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXPXSZCHJDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-isopropylpyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)
![3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B2395620.png)
![3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2395621.png)

![2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395624.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2395628.png)
![N-[1-(Methoxymethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2395629.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2395631.png)
![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2395632.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2395633.png)
